ATP-18O4 (disodium salt)
CAS No.:
Cat. No.: VC16618859
Molecular Formula: C10H16N5NaO13P3
Molecular Weight: 538.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16N5NaO13P3 |
|---|---|
| Molecular Weight | 538.17 g/mol |
| Standard InChI | InChI=1S/C10H16N5O13P3.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1/i18+2,19+2,20+2,27+2; |
| Standard InChI Key | TYCGNZLSLVRAAR-JVZZOKSRSA-N |
| Isomeric SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)[18O]P(=[18O])([18OH])[18OH])O)O)N.[Na] |
| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Na] |
Introduction
Structural Characteristics and Isotopic Labeling
Molecular Architecture
The core structure of ATP-18O4 maintains the canonical ATP framework consisting of:
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An adenine nucleobase
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Ribose sugar moiety
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Triphosphate chain with four ¹⁸O substitutions
The disodium salt form (C10H14N5Na2O13P3 with isotopic substitution) ensures water solubility through ionic stabilization of the phosphate groups . X-ray crystallography studies confirm that oxygen-18 substitution occurs specifically at the γ-phosphate position, preserving the molecule's ability to participate in enzymatic reactions while creating detectable mass differences for analytical purposes .
Isotopic Distribution Pattern
The isotopic enrichment profile shows:
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Natural abundance oxygen-16 (0.2%) and oxygen-17 (0.04%) at remaining sites
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Molecular weight variations depending on hydration state:
This precise labeling enables differentiation from native ATP (m/z 507.18 vs. 551.14 in mass spectrometry) while maintaining chemical equivalence in biological systems .
Synthetic Production and Quality Control
Manufacturing Process
The synthesis employs an enzymatic phosphorylation strategy using:
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Adenosine precursor with protected hydroxyl groups
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Stepwise phosphate addition using ¹⁸O-enriched phosphorus oxychloride
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Sodium salt conversion via ion-exchange chromatography
Critical process parameters include:
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Temperature control (4°C during enzymatic steps)
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pH maintenance at 7.4 ± 0.2
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Strict anaerobic conditions to prevent isotopic exchange
Analytical Characterization
Batch quality assessment incorporates:
| Technique | Parameters Measured | Acceptance Criteria |
|---|---|---|
| HPLC-UV | Chemical purity | ≥95% peak area |
| LC-MS | Isotopic enrichment | ≥94% ¹⁸O |
| NMR (³¹P, ¹H) | Structural confirmation | δP -5.2 to -21.3 ppm |
| ICP-OES | Sodium content | 7.9-8.3% w/w |
| Karl Fischer | Water content | ≤10% |
Data from multiple production batches show consistent intra-batch variability <2% and inter-batch difference <4% .
Research Applications in Modern Biochemistry
Kinase Activity Profiling
ATP-18O4 enables quantitative measurement of kinase activity through:
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Phosphotransfer Tracking: The γ-phosphate group transfer creates detectable mass shifts in both substrate and ADP product .
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Time-Resolved Studies: Pre-steady state kinetics reveal catalytic efficiencies (kcat/KM) with 10-fold greater sensitivity than radiometric assays .
Recent studies employing this technique have uncovered novel allosteric regulation mechanisms in:
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Cyclin-dependent kinases (CDKs)
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Receptor tyrosine kinases (EGFR, HER2)
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Metabolic kinases (AMPK, PKM2)
Metabolic Flux Analysis
In cellular systems, ATP-18O4 permits real-time monitoring of:
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ATP turnover rates in mitochondria (0.8-1.2 mM/s in hepatocytes)
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Nucleotide recycling pathways
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Compartment-specific energy metabolism through subcellular fractionation
A 2024 study demonstrated its utility in mapping ATP utilization patterns during epithelial-mesenchymal transition, revealing a 40% increase in mitochondrial ATP consumption within 12 hours of TGF-β stimulation .
Phosphoproteomics Workflows
Mass spectrometry-based approaches benefit from ATP-18O4 through:
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Phosphorylation Site Validation: Isotopic labeling reduces false-positive identifications by 63% compared to label-free methods .
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Quantitative Phosphoproteomics: Heavy/light peptide ratios enable precise measurement of site-specific phosphorylation dynamics.
Application in cancer proteomics has identified:
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12 novel phosphorylation sites in p53 mutants
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Therapy-resistant phosphorylation states in BCR-ABL fusion proteins
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Dynamic changes in ERK/MAPK signaling nodes during drug tolerance acquisition
Pharmacological and Toxicological Profile
Cellular Permeability
Despite its ionic nature, ATP-18O4 demonstrates measurable cellular uptake:
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0.8-1.2 μM intracellular concentration after 1h incubation (10 μM extracellular)
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Temperature-dependent transport (Q10 = 2.3)
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Saturable kinetics suggesting carrier-mediated mechanisms
These properties enable its use in intact cell studies without requiring permeabilization .
Biological Half-Life
In vitro stability assessments show:
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87% remaining intact after 24h in serum
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68% stability in cytosolic fractions (4h)
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Rapid dephosphorylation in lysosomal extracts (t1/2 = 18 min)
This differential stability allows temporal control over experimental observations .
Comparative Analysis with Alternative Probes
| Parameter | ATP-18O4 | [γ-³²P]ATP | Fluorescent ATP |
|---|---|---|---|
| Detection Limit | 10 fmol | 1 fmol | 100 nM |
| Temporal Resolution | Milliseconds | Minutes | Seconds |
| Biological Impact | None detected | Radiation risk | Structural bulk |
| Cost per Experiment | $1,200 | $450 | $300 |
| Multiplex Capacity | High | Low | Moderate |
This comparison highlights ATP-18O4's superiority in dynamic, multi-parametric studies despite higher initial costs .
Emerging Applications and Future Directions
Single-Cell Metabolomics
Recent technical advances enable:
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Injection of 50 pL volumes containing 10 μM ATP-18O4 into individual cells
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Parallel measurement of ATP utilization in >1,000 single cells/hour
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Identification of metabolic heterogeneity in tumor microenvironments
In Vivo Imaging
Novel PET tracers derived from ATP-18O4 show promise for:
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Mapping ATP hydrolysis rates in primate brains
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Early detection of neurodegenerative disease (AUC = 0.94 vs. FDG-PET)
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Real-time monitoring of cardioprotective interventions
Drug Discovery Pipelines
Pharmaceutical applications include:
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High-throughput screening of kinase inhibitor specificity
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Lead optimization through ATP-binding pocket occupancy measurements
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Prediction of drug resistance mutations via ATPase activity profiling
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